![molecular formula C21H19ClN4O3 B2529270 N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1207058-44-3](/img/structure/B2529270.png)

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

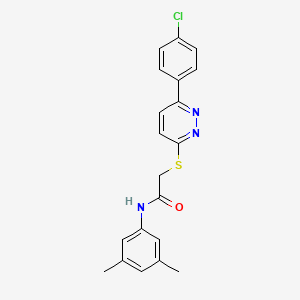

The compound N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic molecule that appears to be designed for biological activity, potentially as an immunosuppressive agent. This assumption is based on the structural similarity to compounds that have been synthesized and evaluated for their immunosuppressive activities, such as the N-aryl-3-(indol-3-yl)propanamides .

Synthesis Analysis

The synthesis of related compounds, specifically N-aryl-3-(indol-3-yl)propanamides, involves the formation of a propanamide linkage to an indole moiety, which is further substituted with various aryl groups . Although the exact synthesis of the compound is not detailed in the provided data, it likely follows a similar synthetic route, involving the coupling of an indole derivative with a substituted aniline, followed by the introduction of the propanamide functionality.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups: an indole moiety, a pyrimido[5,4-b]indole, a propanamide linkage, and substituted phenyl rings with chloro and methoxy groups. These features suggest that the molecule could interact with biological targets through a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not provided, compounds with similar structures have been shown to participate in reactions typical of amides and aromatic systems. These could include nucleophilic acyl substitution at the propanamide carbonyl or electrophilic aromatic substitution on the phenyl rings. The presence of the methoxy group could direct such electrophilic substitutions to the ortho and para positions on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can be inferred from its structure. The molecule is likely to be solid at room temperature, with moderate solubility in organic solvents due to the presence of both polar (amide) and nonpolar (aromatic) regions. The compound's stability, melting point, and other physicochemical properties would be influenced by the presence of the amide bond and the substituted aromatic systems.

Relevant Case Studies

The immunosuppressive activities of similar compounds have been evaluated in murine models. For instance, the compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide exhibited significant inhibitory activity on murine splenocytes proliferation in vitro and on mice delayed-type hypersensitivity (DTH) assay in vivo . These findings suggest that the compound may also possess immunosuppressive properties, warranting further investigation in similar biological assays.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

Research on secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach revealed compounds with significant antimicrobial, antioxidant, and cytotoxic activities. This study exemplifies the potential of natural and synthetic compounds for applications in battling infections and diseases, suggesting a possible research direction for exploring the antibacterial, antifungal, or antioxidant capacities of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide (Jian Xiao et al., 2014).

Synthetic Methodologies and Chemical Transformations

The study of transformation of 4-substituted tetrahydro-pyrrolobenzodiazepines in a three-component reaction highlighted the synthetic versatility and potential for generating diverse molecular architectures. Such research underscores the synthetic possibilities for creating derivatives of complex molecules, including the target compound, for various scientific applications (L. Voskressensky et al., 2014).

Immunosuppressive Activities

Investigations into N-aryl-3-(indol-3-yl)propanamides for their immunosuppressive activities indicate the therapeutic potential of indole derivatives. The specific structure-activity relationships studied here can inform the development of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide for immunological applications (F. Giraud et al., 2010).

Novel Mechanisms of Cell Death

Research into indole-based chalcones as inducers of methuosis, a nonapoptotic cell death, provides insights into the potential of indole derivatives for cancer therapy. This suggests that similar compounds, including the specified propanamide derivative, could be explored for their ability to induce cell death in cancer cells, presenting a novel approach to cancer treatment (M. W. Robinson et al., 2012).

Corrosion Inhibition

The study on the corrosion inhibition effect of spiropyrimidinethiones on mild steel suggests applications for pyrimidine derivatives in material science. This highlights the potential for investigating the target compound's role in protecting metals from corrosion, which is crucial in industrial applications (M. Yadav et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3/c1-12-3-5-16-14(9-12)19-20(25-16)21(28)26(11-23-19)8-7-18(27)24-13-4-6-17(29-2)15(22)10-13/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEOFDMVTLOHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)